![molecular formula C13H16O4 B14583453 2-Methyl 2-prop-1-en-1-yl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate CAS No. 61518-70-5](/img/structure/B14583453.png)
2-Methyl 2-prop-1-en-1-yl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl 2-prop-1-en-1-yl bicyclo[221]hept-5-ene-2,2-dicarboxylate is a complex organic compound with a unique bicyclic structure
Vorbereitungsmethoden
The synthesis of 2-Methyl 2-prop-1-en-1-yl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate involves several steps. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically involve elevated temperatures and the presence of a catalyst to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
2-Methyl 2-prop-1-en-1-yl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Wissenschaftliche Forschungsanwendungen
2-Methyl 2-prop-1-en-1-yl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of polymers and advanced materials due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-Methyl 2-prop-1-en-1-yl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-Methyl 2-prop-1-en-1-yl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate can be compared with other similar compounds, such as:
2-Methylbicyclo[2.2.1]hept-2-ene: This compound shares a similar bicyclic structure but lacks the prop-1-en-1-yl and dicarboxylate groups, resulting in different chemical properties and reactivity.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: This compound has a similar bicyclic core but differs in the functional groups attached, leading to distinct applications and reactivity.
The uniqueness of 2-Methyl 2-prop-1-en-1-yl bicyclo[22
Eigenschaften
CAS-Nummer |
61518-70-5 |
|---|---|
Molekularformel |
C13H16O4 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
2-O-methyl 2-O'-prop-1-enyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate |
InChI |
InChI=1S/C13H16O4/c1-3-6-17-12(15)13(11(14)16-2)8-9-4-5-10(13)7-9/h3-6,9-10H,7-8H2,1-2H3 |
InChI-Schlüssel |
OOEDLBYCZHZRHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC=COC(=O)C1(CC2CC1C=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


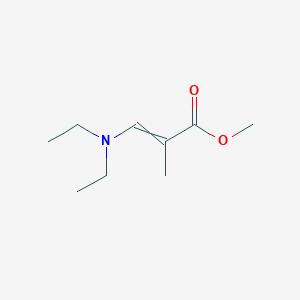
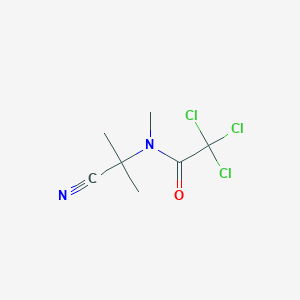
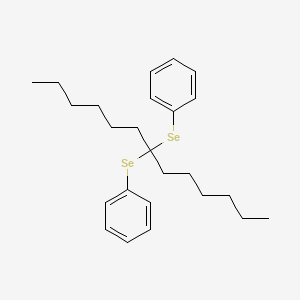
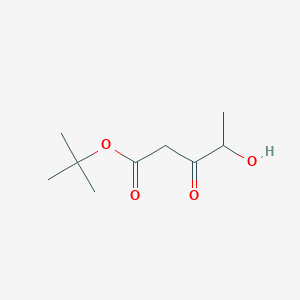

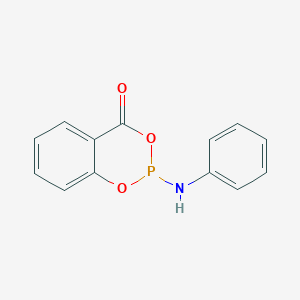
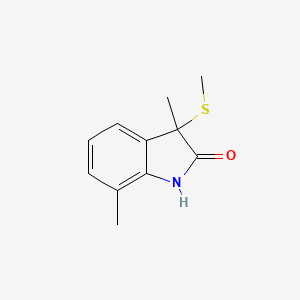

![3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one](/img/structure/B14583420.png)
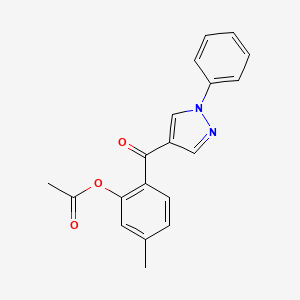
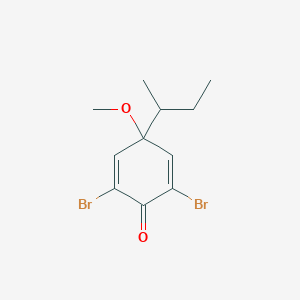
![Ethyl 3-{4-[(but-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14583433.png)
![2-Oxo-4-{[(4-oxoazetidin-2-yl)sulfanyl]methyl}-2,5-dihydrofuran-3-yl acetate](/img/structure/B14583446.png)
![4,8-Diamino-1,5-dihydroxy-2-[(2-iodoethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14583451.png)
